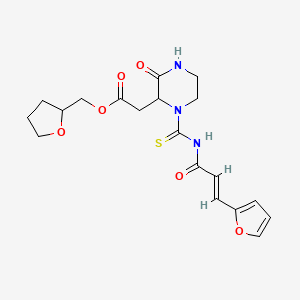

(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Description

(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that features a diverse array of functional groups, including a tetrahydrofuran ring, a furan ring, and a piperazine ring

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c23-16(6-5-13-3-1-9-26-13)21-19(29)22-8-7-20-18(25)15(22)11-17(24)28-12-14-4-2-10-27-14/h1,3,5-6,9,14-15H,2,4,7-8,10-12H2,(H,20,25)(H,21,23,29)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLZKHIZNKRYHO-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydrofuran Moiety: Starting with a suitable precursor, such as 2-hydroxytetrahydrofuran, the tetrahydrofuran ring is formed through cyclization reactions under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

Piperazine Ring Formation: The piperazine ring is synthesized through a condensation reaction between ethylenediamine and a diketone.

Final Coupling Reaction: The final step involves coupling the tetrahydrofuran, furan, and piperazine intermediates using a carbamothioylating agent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of various functional groups with biological macromolecules. Its structure allows for the exploration of binding affinities and reaction mechanisms with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

(E)-methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate: Similar structure but lacks the tetrahydrofuran ring.

(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

The uniqueness of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate lies in its combination of a tetrahydrofuran ring, a furan ring, and a piperazine ring, which provides a unique set of chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Biological Activity

The compound (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps, primarily utilizing tetrahydrofuran as a key structural component. The reaction typically follows a pathway where tetrahydrofuran derivatives are reacted with furan derivatives and piperazine-based intermediates. The process includes:

- Reagents : Tetrahydrofuran, furan derivatives, and piperazine.

- Conditions : The reactions are usually carried out under controlled temperature and pressure conditions to optimize yield and purity.

- Purification : Post-reaction purification is achieved through techniques such as column chromatography.

Biological Activity

The biological activity of the compound has been explored in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and effects on viral infections.

Anticancer Activity

Recent research has shown that the compound exhibits significant cytotoxicity against several cancer cell lines. In vitro assays indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Antimicrobial Properties

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 50 µg/mL to 100 µg/mL, suggesting effective inhibition of bacterial growth.

Antiviral Activity

The antiviral potential of the compound was assessed against Hepatitis B virus (HBV):

- EC50 Values : In cell-based assays, the compound exhibited EC50 values around 15 nM, indicating strong antiviral activity compared to standard antiviral agents.

Case Studies

A few notable case studies illustrate the biological activity of this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : The study reported apoptosis induction and cell cycle arrest at G1 phase upon treatment with the compound.

-

Antimicrobial Study :

- Objective : To assess the antibacterial efficacy against clinical isolates.

- Findings : The compound effectively inhibited growth in resistant strains of Staphylococcus aureus.

-

Antiviral Research :

- Objective : To determine the efficacy against HBV.

- Findings : The compound significantly reduced viral load in treated cell cultures, highlighting its potential for therapeutic use.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.